Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester is a chemical compound characterized by the presence of a phosphonic acid group bonded to a diethyl ester moiety This compound is notable for its unique structural features, which include an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester typically involves the esterification of phosphonic acid derivatives. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields and retention of configuration at the phosphorus center .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using dialkyl phosphites and aryl halides. The reaction is typically catalyzed by copper or nickel catalysts under mild conditions, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The amino and bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phenyl-substituted phosphonic acid esters.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and bromophenyl groups allow it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. The phosphonic acid moiety can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Lacks the amino and bromophenyl groups, resulting in different chemical properties and applications.
Phosphonic acid, [(2R)-2-amino-2-phenylethyl]-, diethyl ester: Similar structure but without the bromine atom, leading to variations in reactivity and biological activity.
Uniqueness
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester is unique due to the presence of both an amino group and a bromophenyl group. These functional groups confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
827320-99-0 |
---|---|
Molecular Formula |
C12H19BrNO3P |
Molecular Weight |
336.16 g/mol |
IUPAC Name |
(1R)-1-(2-bromophenyl)-2-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C12H19BrNO3P/c1-3-16-18(15,17-4-2)9-12(14)10-7-5-6-8-11(10)13/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
AVCYBNMHTXZKSC-LBPRGKRZSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@@H](C1=CC=CC=C1Br)N)OCC |
Canonical SMILES |
CCOP(=O)(CC(C1=CC=CC=C1Br)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.